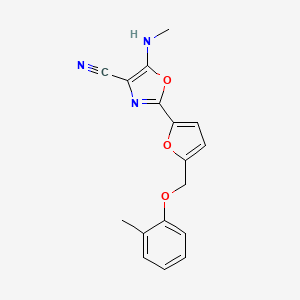![molecular formula C23H24ClN7O B3007076 N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-77-9](/img/structure/B3007076.png)
N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class. This class of compounds has been the subject of research due to their potential pharmacological properties. The specific compound is structurally related to intermediates and derivatives that have been synthesized for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic building blocks such as p-chloropropiophenone. For instance, the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, was achieved by enamination to give a morpholine-substituted intermediate, followed by condensation with chlorooxalic acid ethyl ester . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as enamination and condensation reactions.
Molecular Structure Analysis
The molecular structure of this compound is likely to exhibit features common to the 1H-pyrazolo[3,4-d]pyrimidine derivatives. These features include the potential for hydrogen bonding, which can lead to the formation of two- or three-dimensional networks in the crystalline state . The presence of substituents such as the 4-chlorophenyl and morpholin-4-yl groups can influence the molecular conformation and the overall crystal packing through various intermolecular interactions.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in the molecule. The amino groups in the pyrazolopyrimidine core can participate in hydrogen bonding and potentially in reactions with electrophiles. The chlorophenyl group could undergo further substitution reactions, depending on the reaction conditions. The morpholine ring could be involved in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from related compounds that the physical state, solubility, melting point, and other properties would be influenced by the molecular structure. The presence of hydrogen bonding could affect the compound's solubility in various solvents and its melting point. The crystalline form could be either anhydrous or a hydrate, as seen in other N~4~-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which can significantly impact the compound's stability and reactivity .
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Research into N4-(4-chlorophenyl)-N6-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds has focused on their hydrogen bonding properties and structural analysis. Studies have shown that these compounds can form hydrogen-bonded sheets and three-dimensional frameworks, which are crucial in understanding their molecular interactions and potential applications in material science and drug design. For instance, compounds like N(4)-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are linked into hydrogen-bonded sheets, highlighting their potential in forming stable molecular structures (Trilleras et al., 2008).
Synthesis and Derivatives
The synthesis of various derivatives of this compound, often under eco-friendly conditions such as microwave irradiation, has been a significant area of study. These derivatives are crucial for exploring the chemical properties and potential applications of the compound in various fields, including pharmaceuticals and materials science (Al‐Zaydi, 2009).
Biological Activities
Considerable research has been conducted on the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. For example, compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have shown significant in vitro antimicrobial and anticancer activity (Hafez et al., 2016).
Herbicidal Applications
Additionally, pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized for potential use as herbicides, demonstrating the compound's versatility and applicability in agricultural science (Luo et al., 2017).
Antimicrobial and Anticancer Agents
Several studies have focused on the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidines derivatives as potential antimicrobial and anticancer agents. This research is crucial for the development of new therapeutic drugs and treatments (Rahmouni et al., 2016).
Spectral Analysis and Drug Synthesis
Spectral analysis of these compounds has been performed to understand their structural and bonding characteristics, which is essential for drug synthesis and pharmaceutical applications (Thanusu et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is the adenine binding region . This region is crucial for the function of many proteins, including enzymes and receptors, and is often the site of action for drugs and other therapeutic agents .
Biochemical Pathways
Given its interaction with the adenine binding region, it is likely that it impacts pathways involving atp-dependent processes .
Pharmacokinetics
Similar compounds have been shown to have favorable physiochemical profiles, suggesting good bioavailability .
Result of Action
Similar compounds have been tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities , suggesting potential therapeutic applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O/c24-17-6-8-18(9-7-17)27-21-20-16-26-31(19-4-2-1-3-5-19)22(20)29-23(28-21)25-10-11-30-12-14-32-15-13-30/h1-9,16H,10-15H2,(H2,25,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHAQVVZYHVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

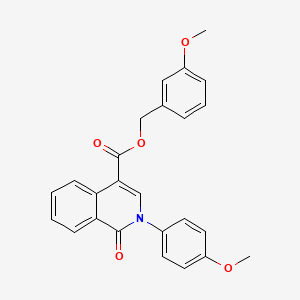
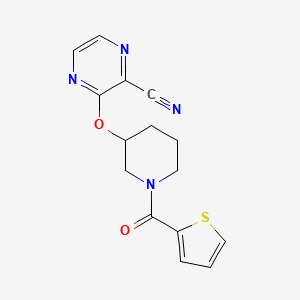
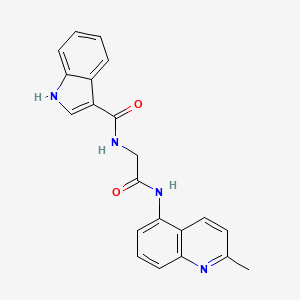
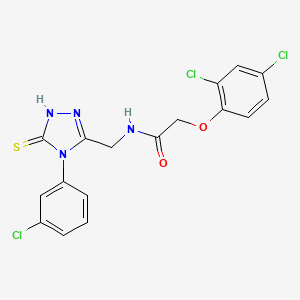
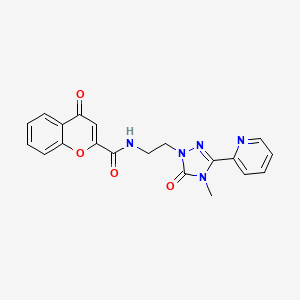

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

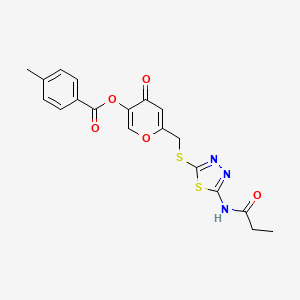
![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)
